molecular formula C12H17N3O2 B14066740 [(4-Butoxyphenyl)methylideneamino]urea CAS No. 3371-90-2

[(4-Butoxyphenyl)methylideneamino]urea

Cat. No.: B14066740
CAS No.: 3371-90-2
M. Wt: 235.28 g/mol
InChI Key: GADFIULHCSPJFO-UHFFFAOYSA-N
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Description

4-Butoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C12H17N3O2 It is a derivative of semicarbazone, formed by the condensation reaction between 4-butoxybenzaldehyde and semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxybenzaldehyde semicarbazone typically involves the reaction of 4-butoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

4-Butoxybenzaldehyde+Semicarbazide Hydrochloride4-Butoxybenzaldehyde Semicarbazone+Hydrochloric Acid\text{4-Butoxybenzaldehyde} + \text{Semicarbazide Hydrochloride} \rightarrow \text{4-Butoxybenzaldehyde Semicarbazone} + \text{Hydrochloric Acid} 4-Butoxybenzaldehyde+Semicarbazide Hydrochloride→4-Butoxybenzaldehyde Semicarbazone+Hydrochloric Acid

Industrial Production Methods

While specific industrial production methods for 4-butoxybenzaldehyde semicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines or hydrazones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxybenzaldehyde semicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like cathepsin B by binding to the active site and preventing substrate access . This inhibition can lead to reduced tumor growth and metastasis in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxybenzaldehyde thiosemicarbazone
  • 4-Butoxybenzaldehyde benzylphenylhydrazone
  • 4-Butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone

Uniqueness

4-Butoxybenzaldehyde semicarbazone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to its thiosemicarbazone analogs, it has different binding affinities and inhibitory effects on enzymes .

Conclusion

4-Butoxybenzaldehyde semicarbazone is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, material science, and analytical chemistry.

Properties

CAS No.

3371-90-2

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

[(4-butoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C12H17N3O2/c1-2-3-8-17-11-6-4-10(5-7-11)9-14-15-12(13)16/h4-7,9H,2-3,8H2,1H3,(H3,13,15,16)

InChI Key

GADFIULHCSPJFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

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